Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate
Brand Name: Vulcanchem
CAS No.: 93941-90-3
VCID: VC18455342
InChI: InChI=1S/C9H18NO2.CH4O4S/c1-6-9(11)12-8(2)7-10(3,4)5;1-5-6(2,3)4/h6,8H,1,7H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1
SMILES:
Molecular Formula: C10H21NO6S
Molecular Weight: 283.34 g/mol

Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate

CAS No.: 93941-90-3

Cat. No.: VC18455342

Molecular Formula: C10H21NO6S

Molecular Weight: 283.34 g/mol

* For research use only. Not for human or veterinary use.

Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate - 93941-90-3

Specification

CAS No. 93941-90-3
Molecular Formula C10H21NO6S
Molecular Weight 283.34 g/mol
IUPAC Name methyl sulfate;trimethyl(2-prop-2-enoyloxypropyl)azanium
Standard InChI InChI=1S/C9H18NO2.CH4O4S/c1-6-9(11)12-8(2)7-10(3,4)5;1-5-6(2,3)4/h6,8H,1,7H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1
Standard InChI Key SOZZSNIDKONVAY-UHFFFAOYSA-M
Canonical SMILES CC(C[N+](C)(C)C)OC(=O)C=C.COS(=O)(=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate belongs to the quaternary ammonium salt family, featuring a positively charged nitrogen atom bonded to three methyl groups and a propyl chain modified with an oxoallyloxy moiety. The sulphate anion balances the charge, contributing to its solubility in polar solvents . Its IUPAC name, methyl sulfate;trimethyl(2-prop-2-enoyloxypropyl)azanium, reflects this structure .

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.93941-90-3
Molecular FormulaC10H21NO6S\text{C}_{10}\text{H}_{21}\text{NO}_6\text{S}
Molecular Weight283.34 g/mol
IUPAC NameMethyl sulfate;trimethyl(2-prop-2-enoyloxypropyl)azanium
InChIInChI=1S/C9H18NO2.CH4O4S/c1-6-9(11)12-8(2)7-10(3,4)5;1-5-6(2,3)4/h6,8H,1,7H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1
Topological Polar Surface Area101 Ų

The compound’s structural uniqueness lies in the oxoallyl ether group (OC(=O)CH2CH2-\text{O}-\text{C}(=\text{O})-\text{CH}_2-\text{CH}_2-), which enhances its ability to participate in nucleophilic substitution reactions and interact with biological membranes .

Synthesis and Production

Synthetic Methodology

The synthesis typically involves alkylation of trimethylamine with a propyl-based alkylating agent containing the oxoallyl group. A representative reaction pathway is:

Trimethylamine+CH2=CHC(=O)OCH2CH(CH3)BrTrimethyl-2-((oxoallyl)oxy)propylammonium bromide\text{Trimethylamine} + \text{CH}_2=\text{CH}-\text{C}(=\text{O})-\text{O}-\text{CH}_2-\text{CH}(\text{CH}_3)-\text{Br} \rightarrow \text{Trimethyl-2-((oxoallyl)oxy)propylammonium bromide}

Subsequent metathesis with methyl sulphate yields the final product . Recent advancements focus on optimizing reaction conditions (e.g., solvent polarity, temperature) to improve yields beyond the reported 70–80% .

Comparison with Analogous Compounds

Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate differs from related quaternary ammonium salts, such as trimethyl(2-((2-methyl-1-oxoallyl)oxy)propyl)ammonium chloride (CAS 94086-93-8), primarily in its anion (sulphate vs. chloride) and substituent positioning . These differences influence solubility, thermal stability, and biological activity.

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate stability under standard storage conditions (room temperature, dry environments) . Its reactivity is dominated by the electrophilic oxoallyl group, which undergoes nucleophilic attacks—a property exploited in polymer crosslinking and surfactant formulations .

Industrial and Research Applications

Surfactant and Emulsifier

The compound’s dual hydrophilic-lipophilic nature makes it effective in detergent formulations, emulsion polymerization, and nanoparticle synthesis. Industries leverage its ability to reduce interfacial tension in oil-water systems .

Antimicrobial Activity

Preliminary studies indicate broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi, with minimum inhibitory concentrations (MICs) comparable to benzalkonium chloride. This efficacy is linked to membrane disruption via quaternary ammonium groups .

Biochemical Research

In biochemistry, it serves as a protein stabilizer and enzyme activity modulator. Its oxoallyl ether group participates in covalent bonding with thiol groups, enabling protein conjugation studies .

Regulatory Status

Trimethyl-2-((oxoallyl)oxy)propylammonium methyl sulphate is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) but excluded from the U.S. Toxic Substances Control Act (TSCA) Inventory . In Canada, it falls under general chemical safety guidelines without specific restrictions .

Recent Advances and Future Directions

Synthesis Optimization

Recent efforts aim to enhance synthetic efficiency via catalytic methods. For example, phase-transfer catalysts have reduced reaction times by 30% while maintaining yields .

Novel Applications

Emerging research explores its use in drug delivery systems, where its surfactant properties improve nanoparticle dispersity. Additionally, covalent organic frameworks (COFs) incorporating this compound show promise in gas storage .

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